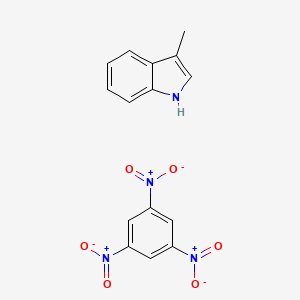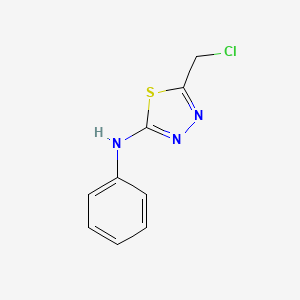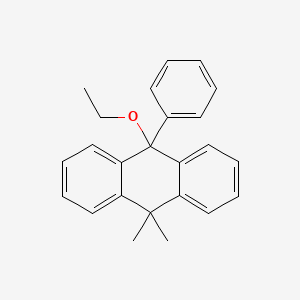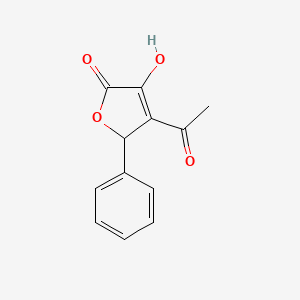
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- is a heterocyclic organic compound that features a furanone ring with acetyl, hydroxy, and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- typically involves the reaction of tryptamine, aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for one day . This method allows for the efficient production of the compound with high yield.
Industrial Production Methods
While specific industrial production methods for 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: The major product is 4-acetyl-3-oxo-5-phenyl-2(5H)-furanone.
Reduction: The major product is 4-(1-hydroxyethyl)-3-hydroxy-5-phenyl-2(5H)-furanone.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- can be compared with other similar compounds, such as:
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-methyl-: Similar structure but with a methyl group instead of a phenyl group.
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- lies in its phenyl substituent, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
21053-80-5 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-10(14)12(15)16-11(9)8-5-3-2-4-6-8/h2-6,11,14H,1H3 |
InChI-Schlüssel |
NAONGLJFJCQBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=O)OC1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


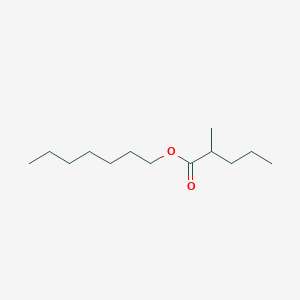

![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

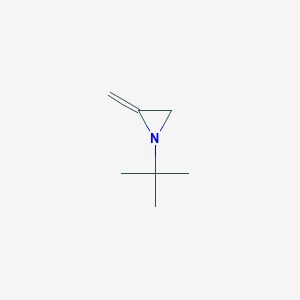




![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
